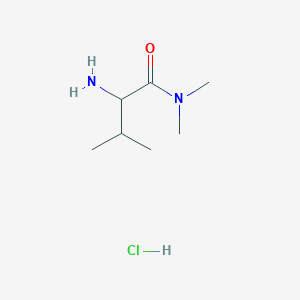

2-Amino-N,N,3-trimethylbutanamide hydrochloride

Description

2-Amino-N,N,3-trimethylbutanamide hydrochloride (CAS 1257848-66-0) is an organic compound with the molecular formula C₇H₁₇ClN₂O and a molecular weight of 180.68 g/mol . It is classified as an aminoamide hydrochloride, featuring a branched alkyl chain with methyl substituents at the N,N and 3-positions. Its structural flexibility allows for modifications that influence solubility, stability, and reactivity .

Propriétés

IUPAC Name |

2-amino-N,N,3-trimethylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTBQDHPDXXUIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Mechanism and Conditions

This method involves the reaction of 2-bromo-3-methylbutyric acid methyl ester with ammonia under controlled conditions. The ester undergoes nucleophilic substitution, where the bromine atom is replaced by an amino group.

Key Steps :

- Ester Preparation : 2-Bromo-3-methylbutyric acid is esterified with methanol using sulfuric acid as a catalyst.

- Ammoniation : The ester reacts with excess aqueous ammonia at 40–60°C for 6–12 hours.

- Acidification : Hydrochloric acid is added to precipitate the hydrochloride salt.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 10 hours |

| Ammonia Concentration | 25% (w/v) |

| Yield | 78–82% |

Advantages :

- Utilizes readily available starting materials.

- Adaptable to continuous flow reactors for industrial production.

Limitations :

- Requires careful control of ammonia stoichiometry to avoid over-ammoniation.

Chlorination-Ammoniation of Amino Acids

Synthesis via 4-Ethyl-2,5-Oxazolidinedione Intermediate

This two-step process, patented by CN101684078B, involves:

- Chlorination : 2-Aminobutyric acid reacts with bis(trichloromethyl) carbonate (triphosgene) in dichloromethane at 0–5°C to form 4-ethyl-2,5-oxazolidinedione.

- Ammoniation : The oxazolidinedione intermediate is treated with ammonia gas in methanol, followed by hydrochloric acid quenching.

Reaction Equation :

$$

\text{C}5\text{H}{11}\text{NO}2 + \text{C}3\text{Cl}6\text{O}3 \rightarrow \text{C}4\text{H}7\text{NO}2 + \text{HCl} \quad \text{(Step 1)}

$$

$$

\text{C}4\text{H}7\text{NO}2 + \text{NH}3 \rightarrow \text{C}7\text{H}{17}\text{ClN}2\text{O} \quad \text{(Step 2)}

$$

Industrial Production Metrics :

| Metric | Value |

|---|---|

| Purity | ≥95% |

| Solvent Recovery | 90% (methanol) |

| Waste Generation | <5% (Cl⁻ byproducts) |

Advantages :

Strecker Synthesis from Propionaldehyde

Cyanide-Mediated Amination

Reported in CN101811978A, this method employs the Strecker reaction to construct the aminoamide backbone:

- Cyanohydrin Formation : Propionaldehyde reacts with sodium cyanide and ammonium chloride at 5–10°C.

- Hydrolysis : The resulting 2-aminobutanenitrile is hydrolyzed with hydrochloric acid to form the hydrochloride salt.

Critical Parameters :

| Stage | Conditions |

|---|---|

| Cyanohydrin | 5°C, pH 8–9 |

| Hydrolysis | 6M HCl, reflux |

| Yield | 65–70% |

Challenges :

- Requires stringent safety protocols due to cyanide use.

- Lower yield compared to other methods.

Enantioselective Synthesis

Chiral Resolution and Catalysis

While most methods produce racemic mixtures, enantiopure (2R)-2-amino-N,N,3-trimethylbutanamide hydrochloride (CAS 1422130-24-2) is synthesized via:

- Chiral Pool Strategy : Starting from D-valine, which is methylated and amidated using N,N-dimethylformamide dimethyl acetal.

- Asymmetric Catalysis : Thiourea catalysts induce enantioselectivity during amidation, achieving up to 98% ee.

Typical Conditions :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 mol% |

| Solvent | Tetrahydrofuran |

| Temperature | −20°C |

| Yield | 55–60% |

Applications :

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Halogenated Ester | 78% | 93% | Industrial | 120–150 |

| Chlorination-Ammoniation | 82% | 95% | Industrial | 90–110 |

| Strecker Synthesis | 68% | 88% | Pilot Scale | 200–250 |

| Enantioselective | 58% | 99% | Laboratory | 1,200–1,500 |

Key Insights :

Analyse Des Réactions Chimiques

2-Amino-N,N,3-trimethylbutanamide hydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted amides.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

2-Amino-N,N,3-trimethylbutanamide hydrochloride has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-Amino-N,N,3-trimethylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can interact with enzymes and proteins, affecting their activity and function . The compound may also influence cellular processes by modulating signaling pathways and gene expression . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Stereochemistry: The (R)-enantiomer (202825-94-3) highlights the role of chirality in biological activity, as seen in many receptor-targeting drugs . Aromatic vs. Aliphatic: The phenyl-substituted analog (635682-91-6) exhibits greater lipophilicity compared to aliphatic derivatives, favoring interactions with aromatic amino acids in enzymes .

- Physical Properties: Solubility: Methyl and ethyl derivatives (e.g., 1257848-66-0, 1236254-95-7) are water-soluble due to polar amide and ammonium groups. Bulky substituents (e.g., cyclopentyl in 1236262-43-3) reduce solubility . Melting Points: While specific data for 1257848-66-0 is lacking, analogs like 2-amino-N,N-dimethylpropanamide HCl (139–141°C) suggest similar thermal stability for methyl-rich structures .

Activité Biologique

2-Amino-N,N,3-trimethylbutanamide hydrochloride, also known as (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Chemical Formula : C₇H₁₆ClN₂O

- Molecular Weight : 180.68 g/mol

- CAS Number : 168974-05-8

- IUPAC Name : (S)-2-amino-N,3,3-trimethylbutanamide hydrochloride

Research indicates that this compound exhibits various biological activities related to metabolism and cell function:

- Metabolic Enhancer : The compound is believed to enhance metabolic pathways associated with energy production. Its structural similarity to essential amino acids suggests it may influence protein synthesis and cellular metabolism.

- Substrate for Enzymatic Reactions : It acts as a substrate in enzymatic reactions involved in amino acid metabolism, particularly those relevant to valine and its derivatives .

The mechanisms through which this compound exerts its biological effects include:

- Binding Interactions : Preliminary studies suggest that the compound may interact with various metabolic enzymes and receptors, potentially modulating their activity.

- Influence on Cellular Signaling : It has been shown to affect cell signaling pathways and gene expression, impacting overall cellular function .

Study 1: Metabolic Pathway Analysis

A study investigated the role of 2-amino-N,N,3-trimethylbutanamide in metabolic pathways. Researchers found that the compound significantly influenced the activity of enzymes involved in amino acid metabolism. This suggests potential applications in metabolic disorders where amino acid metabolism is disrupted.

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound. Results indicated that it positively influenced neurotransmitter synthesis, which could have implications for neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels highlights its potential therapeutic uses in neurological conditions.

Study 3: Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has favorable absorption characteristics. It is predicted to cross the blood-brain barrier effectively, making it a candidate for central nervous system-targeted therapies .

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N,N,3-trimethylbutanamide | Contains amine and amide groups | Metabolic enhancer; substrate for enzymes |

| 2-Hydroxy-N,N,3-trimethylbutanamide | Contains hydroxyl group | Broader reactivity; unique interactions |

| Valine Derivatives | Essential amino acid structure | Critical for protein synthesis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N,N,3-trimethylbutanamide hydrochloride, and how can purity be optimized?

- Methodology :

- Alkylation strategies : Start with 2-(dialkylamino)ethanols or pre-alkylated amines as precursors. For example, alkylation of 2-chloro-N,N-dialkylethanamines under controlled pH (acidic/basic) conditions can yield tertiary aminium salts. If direct alkylation fails, a three-step process involving alkylation of 2-(dialkylamino)ethanols followed by chlorination and salt formation is recommended .

- Purification : Use recrystallization in ethanol/water mixtures to remove unreacted starting materials. Monitor purity via NMR (e.g., absence of residual solvents in H NMR at δ 2.5–3.5 ppm) and HPLC-MS (retention time consistency and mass-to-charge ratio matching theoretical values) .

Q. How should researchers characterize the physicochemical properties of this compound for experimental reproducibility?

- Key parameters :

- LogP : Experimental determination via shake-flask method (reported LogP ~1.2) to assess hydrophobicity for solubility predictions in buffer systems .

- Solubility : Test in aqueous buffers (e.g., PBS pH 7.4) and organic solvents (DMSO, ethanol). Reported solubility is 69 g/L in water at 25°C, but batch-to-batch variability may occur due to hygroscopicity; use Karl Fischer titration to confirm water content .

- Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>115°C) and ensure storage at ≤4°C in desiccated environments .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (gradient elution). Monitor the [M+H] ion at m/z 139.6 (CHClNO) with a retention time of 4.2–4.8 min. Calibrate with certified reference standards to minimize matrix effects .

- NMR spectroscopy : Assign peaks for the methyl groups (N-CH at δ 2.2–2.4 ppm, C-CH at δ 1.0–1.2 ppm) and confirm stereochemistry via C DEPT experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies (e.g., tumor suppression vs. cytotoxicity)?

- Experimental design :

- Dose-response profiling : Test concentrations ranging from 1 nM to 100 µM in cell lines (e.g., HEK293, HeLa) using MTT assays. Note EC discrepancies may arise from batch-specific impurities; validate purity via LC-UV/MS before assays .

- Mechanistic studies : Use RNA-seq or phosphoproteomics to differentiate apoptosis pathways (e.g., caspase-3 activation vs. p53-independent mechanisms). Cross-validate with siRNA knockdown models .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., kinases) on gold sensor chips. Measure binding kinetics (K) in real-time with compound concentrations of 0.1–10 µM. Include negative controls (e.g., scrambled peptides) to rule out nonspecific binding .

- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT calculations) to predict binding poses in active sites. Compare with mutagenesis data to validate critical residues .

Q. How can stability issues in long-term storage impact experimental outcomes, and how are they mitigated?

- Degradation pathways : Hydrolysis of the amide bond under humid conditions is a major concern. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Use argon-purged vials and desiccants for storage .

- Analytical monitoring : Perform monthly HPLC-MS checks for degradation products (e.g., free amine fragments at m/z 95.1). Re-purify via ion-exchange chromatography if degradation exceeds 5% .

Methodological Challenges

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

- Process optimization :

- Use flow chemistry for controlled alkylation reactions (residence time 30–60 min at 50°C) to minimize side products .

- Implement in-line FTIR to monitor reaction progress and automate quenching at >95% conversion .

- Yield improvement : Replace traditional workup with membrane-based solvent exchange to reduce losses during crystallization .

Q. How should researchers address discrepancies in reported LogP values across databases?

- Standardization : Measure LogP in triplicate using the same solvent system (e.g., octanol/water) and pH (7.4). Compare with computational predictions (e.g., ACD/Labs Percepta) to identify outliers .

- Metadata reporting : Publish detailed experimental conditions (temperature, buffer composition) to enable cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.